molecular formula C11H23NO4 B3099262 tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate CAS No. 1353499-04-3

tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate

Cat. No.: B3099262
CAS No.: 1353499-04-3
M. Wt: 233.3 g/mol
InChI Key: FSMUZKJWVISDIP-UHFFFAOYSA-N
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Description

tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate is a chemical compound with the molecular formula C9H19NO5. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a 1,3-dihydroxy-4-methylpentan-2-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of di-tert-butyl dicarbonate (BOC2O) and triethylamine (TEA) in ethyl acetate (EtOAc) at room temperature . The reaction proceeds through the formation of an intermediate, which is then treated with 1-hydroxybenzotriazole hydrate (HoBt) and N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI) in dry dichloromethane (DCM) overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbamate group can produce amines.

Scientific Research Applications

tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog with a similar carbamate group but lacking the 1,3-dihydroxy-4-methylpentan-2-yl chain.

    N-Boc tris(hydroxymethyl)aminomethane: Contains a similar tert-butyl carbamate group but with different substituents.

    tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate: A closely related compound with a single hydroxyl group.

Uniqueness

tert-Butyl (1,3-dihydroxy-4-methylpentan-2-yl)carbamate is unique due to its specific structure, which combines a tert-butyl carbamate group with a 1,3-dihydroxy-4-methylpentan-2-yl chain. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl N-(1,3-dihydroxy-4-methylpentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-7(2)9(14)8(6-13)12-10(15)16-11(3,4)5/h7-9,13-14H,6H2,1-5H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMUZKJWVISDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(CO)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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